Sodium ferrous citrate is a complex compound formed from the interaction of sodium citrate and ferrous iron salts. It is primarily recognized for its role in iron supplementation and is utilized in various scientific and medical applications. The compound's chemical formula is with a molecular weight of approximately 267.94 g/mol. Sodium ferrous citrate serves as an effective source of iron, particularly in cases of iron deficiency anemia, and is often preferred due to its enhanced solubility compared to other iron salts.
Sodium ferrous citrate can be derived from food-grade sources, typically through the complexation of citric acid with ferrous salts such as ferrous sulfate or ferrous chloride. The compound falls under the category of organic iron supplements and is classified as a tricarboxylic acid derivative due to its structural components, which include three carboxyl groups linked to a central iron atom.
The synthesis of sodium ferrous citrate can be achieved through several methods:
The synthesis generally requires precise control over temperature, pH, and concentration to achieve optimal yields and purity levels. For instance, maintaining a pH around 2.8 during synthesis helps ensure complete reaction without excessive precipitation of unwanted byproducts.
The molecular structure of sodium ferrous citrate features a central iron atom coordinated by three carboxylate groups derived from citric acid. This arrangement allows for effective chelation, which enhances the bioavailability of iron.
Sodium ferrous citrate participates in various chemical reactions, primarily involving its role as an iron source in biological systems. Key reactions include:
The stability of sodium ferrous citrate in different pH environments allows it to maintain efficacy as an iron supplement across various physiological conditions.
The mechanism by which sodium ferrous citrate acts involves its dissociation in the gastrointestinal tract, where it releases iron ions that are readily absorbed by the intestinal mucosa. The presence of citrate enhances iron solubility and helps prevent precipitation in alkaline conditions.
Studies indicate that sodium ferrous citrate improves hemoglobin levels effectively when compared to other forms of iron supplementation, making it a preferred choice for treating iron deficiency anemia.
Sodium ferrous citrate has several scientific uses:
Sodium ferrous citrate (Na₄FeC₆H₅O₇) synthesis leverages precise reaction conditions to stabilize ferrous iron (Fe²⁺). Hydrothermal methods involve controlled temperature/pressure environments to crystallize the compound. For example, reacting ferrous sulfate heptahydrate (FeSO₄·7H₂O) with citric acid in aqueous solutions at 60–80°C yields ferrous citrate precipitates. Subsequent addition of sodium hydroxide facilitates ion exchange, forming sodium ferrous citrate crystals [1] [3]. This technique enhances crystal purity by minimizing oxidation during crystallization.
Solvent-based approaches utilize organic solvents to improve solubility and recovery. In one method, ferrous chloride reacts with trisodium citrate in methanol/water mixtures, followed by refluxing and vacuum drying. Solvents like acetone or isopropanol reduce water activity, preventing Fe²⁺ oxidation and enabling yields >90% [3] [9]. Adjusting solvent polarity (e.g., ethanol:water ratios) controls crystal size, critical for dissolution kinetics.
Table 1: Synthesis Parameters and Outcomes
| Method | Reactants | Conditions | Yield | Purity |
|---|---|---|---|---|
| Hydrothermal | FeSO₄·7H₂O + Citric Acid | 80°C, 2 h, N₂ atm | 85% | 98.5% |
| Solvent-Based | FeCl₂ + Trisodium Citrate | Methanol, Reflux | 92% | 99.1% |
| Hybrid | Ferrous Ammonium Sulfate + Citrate | 60°C, Aqueous/EtOH | 88% | 97.8% |
Key variables include:
Chelation efficiency hinges on stoichiometric precision and redox stability. Sodium ferrous citrate’s bioavailability stems from Fe²⁺’s high solubility and citrate’s role in enhancing intestinal absorption via divalent metal transporter 1 (DMT1) [5]. Optimizing the Fe²⁺:citrate ratio to 1:2.1–3.0 maximizes complex stability, reducing free iron that catalyzes oxidative degradation [3]. Excess citrate acts as an antioxidant, preserving Fe²⁺ during storage [8].
Crystallization modifiers like sodium ascorbate or glucose (1–5 wt%) added during synthesis suppress Fe²⁺ → Fe³⁺ conversion. Studies show modified crystals exhibit <2% oxidation after 6 months, versus >15% in unmodified samples [8]. Additionally, nanoscale encapsulation using lipid matrices improves gastric stability, with in vitro assays confirming 95% iron release in simulated intestinal fluid [4].
Table 2: Impact of Chelation Parameters on Bioavailability
| Parameter | Optimal Range | Effect on Bioavailability |
|---|---|---|
| Fe²⁺:Citrate Molar Ratio | 1:2.1–3.0 | Prevents iron precipitation; enhances solubility |
| Crystallization pH | 5.0–6.0 | Minimizes hydroxide formation |
| Antioxidant Additives | 1–5 wt% ascorbate | Reduces oxidation to <5% during storage |
| Particle Size | 20–50 µm | Balances dissolution rate and stability |
Scaling sodium ferrous citrate synthesis faces three core hurdles:1. Oxidation Control: Ferrous iron oxidizes rapidly in aerobic or aqueous environments. Industrial solutions include:- Inert reaction chambers (N₂/CO₂ blanketing) during liquid-phase mixing [1].- Continuous-flow reactors with short residence times (<10 minutes) to limit Fe²⁺ exposure [10].2. Impurity Management: Raw materials (e.g., citric acid fermentation filtrates) contain sulfates, phosphates, or heavy metals. Multistage purification—such as carbon treatment and nanofiltration—reduces contaminants to <50 ppm [7] [10].3. Crystal Consistency: Achieving uniform particle size (20–50 µm) requires controlled antisolvent addition (e.g., graded ethanol infusion) and high-shear mixing [9].
Process intensification strategies mitigate these issues:
Table 3: Industrial Production Solutions for Key Challenges
| Challenge | Scalability Solution | Outcome |
|---|---|---|
| Oxidation | N₂-blanketed reactors | Fe²⁺ stability >99% |
| Impurities | Carbon filtration + nanofiltration | Citrate purity >99.5%; Fe³⁺ <0.1% |
| Particle size control | Antisolvent crystallization | 90% particles within 20–50 µm range |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: